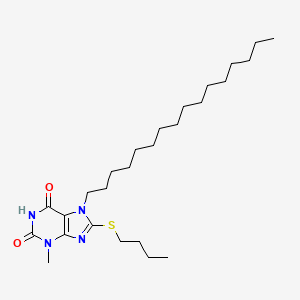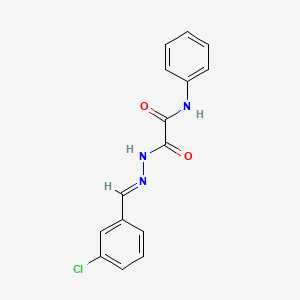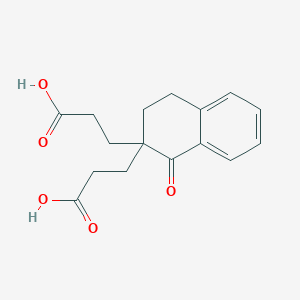
3,3'-(1-Oxo-1,2,3,4-tetrahydronaphthalene-2,2-diyl)dipropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(1-Oxo-1,2,3,4-tetrahydronaphthalene-2,2-diyl)dipropanoic acid is an organic compound with the molecular formula C16H18O5 and a molecular weight of 290.319 g/mol . This compound is characterized by the presence of a naphthalene ring system that is partially hydrogenated, along with two propanoic acid groups attached to the naphthalene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1-Oxo-1,2,3,4-tetrahydronaphthalene-2,2-diyl)dipropanoic acid typically involves the hydrogenation of naphthalene derivatives followed by functional group modifications. One common method involves the catalytic hydrogenation of naphthalene to form 1,2,3,4-tetrahydronaphthalene, which is then subjected to further chemical reactions to introduce the propanoic acid groups .
Industrial Production Methods
Industrial production methods for this compound may involve similar catalytic hydrogenation processes, often using supported metal catalysts such as palladium or platinum. The reaction conditions typically include elevated temperatures and pressures to ensure efficient hydrogenation and subsequent functionalization .
Chemical Reactions Analysis
Types of Reactions
3,3’-(1-Oxo-1,2,3,4-tetrahydronaphthalene-2,2-diyl)dipropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or electrophiles under acidic or basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3,3’-(1-Oxo-1,2,3,4-tetrahydronaphthalene-2,2-diyl)dipropanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3’-(1-Oxo-1,2,3,4-tetrahydronaphthalene-2,2-diyl)dipropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
Tetralin (1,2,3,4-Tetrahydronaphthalene): A related compound with a similar naphthalene core but lacking the propanoic acid groups.
1-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate: Another similar compound with a single carboxylate group.
Uniqueness
3,3’-(1-Oxo-1,2,3,4-tetrahydronaphthalene-2,2-diyl)dipropanoic acid is unique due to the presence of two propanoic acid groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
61555-24-6 |
|---|---|
Molecular Formula |
C16H18O5 |
Molecular Weight |
290.31 g/mol |
IUPAC Name |
3-[2-(2-carboxyethyl)-1-oxo-3,4-dihydronaphthalen-2-yl]propanoic acid |
InChI |
InChI=1S/C16H18O5/c17-13(18)6-9-16(10-7-14(19)20)8-5-11-3-1-2-4-12(11)15(16)21/h1-4H,5-10H2,(H,17,18)(H,19,20) |
InChI Key |
MOGCSEHNUALSOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C2=CC=CC=C21)(CCC(=O)O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




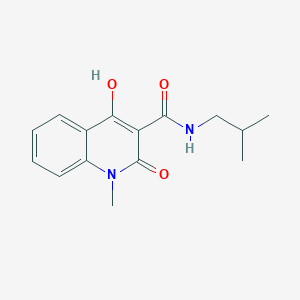
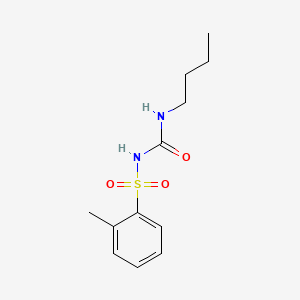


![3-{[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12000259.png)
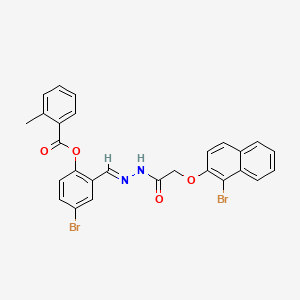
![[4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 2-methylbenzoate](/img/structure/B12000281.png)
![Ethyl 2-{[(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B12000287.png)
![(2E)-N-(2,6-diisopropylphenyl)-3-[4-(hexyloxy)-3-methoxyphenyl]-2-propenamide](/img/structure/B12000300.png)
